Product packaging for 2-Amino-5-phenylpentanoic acid(Cat. No.:CAS No. 34993-02-7)

2-Amino-5-phenylpentanoic acid

Cat. No.: B112518
CAS No.: 34993-02-7
M. Wt: 193.24 g/mol
InChI Key: XOQZTHUXZWQXOK-UHFFFAOYSA-N
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Description

Overview of Unnatural Amino Acids in Contemporary Chemical Biology

In the realm of chemical biology, the 20 canonical amino acids encoded by the universal genetic code have long been considered the fundamental building blocks of proteins. However, the expansion of the genetic alphabet to include unnatural amino acids (UAAs) has revolutionized the study and engineering of proteins. nih.govfrontiersin.org UAAs, also known as non-proteinogenic or non-canonical amino acids, are those not among the 22 naturally encoded for protein synthesis. wikipedia.orgwikipedia.org While over 140 non-proteinogenic amino acids are found in nature, thousands more have been created in the laboratory. wikipedia.org

The introduction of UAAs into proteins allows for the precise installation of novel chemical functionalities, such as bio-orthogonal handles (e.g., ketones, azides, alkynes), fluorescent probes, and post-translational modifications. nih.govacs.org This has enabled researchers to probe protein structure and function in ways previously unimaginable, from mapping protein-protein interactions to creating more stable and potent therapeutic proteins. nih.govbitesizebio.com Methods like stop codon suppression and selective pressure incorporation have been developed to site-specifically incorporate these synthetic amino acids into proteins in both in vitro and in vivo systems. bitesizebio.com This ability to reprogram natural proteins with UAAs has profound implications for drug discovery, materials science, and fundamental biological research. nih.gov

Significance of 2-Amino-5-phenylpentanoic Acid as a Non-Proteinogenic Amino Acid

This compound is a non-proteinogenic amino acid that holds considerable significance in various areas of chemical research. As a derivative of norvaline, it possesses a unique structure featuring a phenyl group at the end of its side chain. This structural feature makes it a valuable tool for researchers. It is utilized as a building block in the synthesis of complex molecules and peptidomimetics, which are compounds that mimic the structure and function of peptides. bitesizebio.comchemimpex.com

Its incorporation into peptides can influence their conformation and stability, making it a target for research in drug design and development. chemimpex.com Specifically, due to its structural similarity to other amino acids, it has been investigated for its potential in the development of pharmaceuticals, particularly for neurological disorders. chemimpex.comchemimpex.com The ability of its D-enantiomer to cross the blood-brain barrier has made it a person of interest in neurological applications. chemimpex.com Furthermore, it serves as a valuable tool in biochemical research for studying protein synthesis, metabolic pathways, and enzyme activity, providing deeper insights into fundamental biological processes. chemimpex.com

Historical Context of this compound in Synthetic Organic Chemistry

The development and use of this compound are rooted in the broader history of synthetic organic chemistry and the increasing interest in creating and utilizing unnatural amino acids. The ability to synthesize amino acids with novel side chains has been a long-standing goal in organic chemistry. Early methods for creating UAAs often involved the modification of existing natural amino acids.

More sophisticated synthetic routes have since been developed, allowing for the creation of a vast array of UAAs, including this compound. For instance, stereoselective processes have been developed for its synthesis, highlighting the level of control now achievable in organic synthesis. google.com The use of protecting groups, such as the fluorenylmethoxycarbonyl (Fmoc) group, has been instrumental in its application in solid-phase peptide synthesis, a cornerstone of modern medicinal chemistry. chemimpex.com The synthesis of derivatives of this compound has also been a focus, for example, in the creation of inhibitors for enzymes like the HIV-1 protease. acs.org These advancements underscore the evolution of synthetic organic chemistry and its crucial role in providing the tools, such as this compound, for advancements in chemical biology and drug discovery.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO2 B112518 2-Amino-5-phenylpentanoic acid CAS No. 34993-02-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-5-phenylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H15NO2/c12-10(11(13)14)8-4-7-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOQZTHUXZWQXOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701347674
Record name 2-Amino-5-phenylpentanoic acid
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Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2046-19-7, 34993-02-7, 36061-08-2
Record name NSC167401
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Record name 2-Amino-5-phenylpentanoic acid
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Record name D-2-Amino-5-phenyl-pentanoic acid
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Synthetic Methodologies for 2 Amino 5 Phenylpentanoic Acid

Stereoselective Synthesis Approaches

Stereoselective synthesis is crucial for obtaining single-enantiomer α-amino acids, as the biological activity is often associated with a specific stereoisomer. Key methodologies include asymmetric hydrogenation, dynamic kinetic resolution, organocatalytic methods, and electrochemical synthesis.

Asymmetric hydrogenation is a powerful method for the enantioselective synthesis of α-amino acids from prochiral precursors. This technique typically involves the hydrogenation of a carbon-carbon double bond in a precursor molecule using a chiral catalyst, most commonly a rhodium complex with a chiral phosphine (B1218219) ligand. rsc.org

A relevant precursor for 2-amino-5-phenylpentanoic acid would be an α-acylamino-β-aryl-acrylate derivative, such as ethyl 2-acetamido-5-phenylpent-2-enoate. The rhodium-catalyzed asymmetric hydrogenation of such enamides is a well-established and highly effective method for producing α-amino acid derivatives with high enantioselectivity. The choice of the chiral ligand is critical for achieving high enantiomeric excess (ee).

Table 1: Representative Chiral Ligands for Rhodium-Catalyzed Asymmetric Hydrogenation

Ligand AcronymFull Name
DIPAMP(R,R)-1,2-Bis[(o-methoxyphenyl)phenylphosphino]ethane
DuPhos1,2-Bis(2,5-dialkylphospholano)benzene
BINAP2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl

The general mechanism involves the coordination of the rhodium catalyst to the double bond of the enamide substrate. Hydrogen gas then adds to the metal center and is subsequently transferred to the double bond in a stereocontrolled manner, dictated by the chiral environment of the ligand.

While a specific study on the asymmetric hydrogenation of an ethyl 2-acetamido-5-phenylpent-2-enoate precursor was not found in the reviewed literature, the high success rate of this method for a wide range of α-acylamino-β-aryl-acrylates suggests its direct applicability. The reaction would proceed as follows:

Substrate: Ethyl 2-acetamido-5-phenylpent-2-enoate

Catalyst: [Rh(COD)L]BF4 (where L is a chiral phosphine ligand)

Solvent: Methanol or other suitable polar solvent

Conditions: Hydrogen gas pressure, room temperature

Product: N-acetyl-2-amino-5-phenylpentanoic acid ethyl ester (with high ee)

Subsequent hydrolysis of the ester and deprotection of the acetyl group would yield the desired this compound.

Dynamic kinetic resolution (DKR) is an efficient strategy for converting a racemic mixture entirely into a single, desired enantiomer of a product. princeton.edu This process combines a kinetic resolution with in situ racemization of the slower-reacting enantiomer of the starting material. For the synthesis of α-amino acids, DKR can be applied to racemic starting materials like α-amino acid esters.

One promising approach is the use of transaminases in a DKR process. chemrxiv.org This biocatalytic method can provide access to β-branched noncanonical arylalanines with high yields and excellent selectivities. chemrxiv.org In a hypothetical application to this compound, a racemic ester of the amino acid could be subjected to a transaminase-catalyzed reaction. One enantiomer would be selectively converted to the corresponding α-keto acid, while the other enantiomer undergoes in situ racemization, allowing for a theoretical yield of 100% for the desired product.

Another DKR approach involves the combination of lipase-catalyzed hydrolysis of racemic α-amino acid esters with a racemization protocol. researchgate.net For instance, the hydrolysis of a racemic ester of this compound could be catalyzed by a lipase (B570770), which would selectively hydrolyze one enantiomer to the corresponding carboxylic acid. The remaining unreacted ester enantiomer would then be racemized in situ, allowing for its conversion in a subsequent step or continuous resolution.

Table 2: Key Components in Dynamic Kinetic Resolution for α-Amino Acid Synthesis

ComponentFunctionExample
Racemic SubstrateStarting material containing both enantiomersRacemic methyl 2-amino-5-phenylpentanoate
Resolution CatalystSelectively reacts with one enantiomerLipase, Transaminase
Racemization CatalystInterconverts the enantiomers of the substrateAldehydes, Metal complexes

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, avoiding the use of metal catalysts. For the synthesis of α-amino acids, biomimetic transamination reactions catalyzed by chiral organic molecules have shown great promise. nih.govsemanticscholar.orgnih.gov

This approach mimics the biological transamination process, where an amino group is transferred from an amine donor to an α-keto acid or ester. The key to the asymmetric synthesis is the use of a chiral organocatalyst, such as a quinine-derived chiral base, which controls the stereochemical outcome of the reaction. nih.gov

The synthesis of this compound via this method would start from the corresponding α-keto ester, ethyl 2-oxo-5-phenylpentanoate. The reaction would proceed as follows:

Substrate: Ethyl 2-oxo-5-phenylpentanoate

Amine Source: A suitable amine, such as benzylamine (B48309)

Catalyst: A chiral organocatalyst (e.g., quinine-derived base)

Conditions: Mild reaction conditions, often without the need for a base additive nih.gov

Product: Ethyl 2-amino-5-phenylpentanoate (with high ee)

This method offers the advantage of using readily available starting materials and environmentally benign catalysts. The resulting amino ester can then be hydrolyzed to the desired α-amino acid.

Electrochemical methods offer a green and efficient alternative for the synthesis of unnatural amino acids. researchgate.netresearchgate.netnih.govacs.orgchemrxiv.org One strategy involves the modification of the side chains of naturally occurring amino acids, such as glutamic acid, through electrochemical decarboxylative cross-coupling reactions. nih.govchemrxiv.org

To synthesize this compound, which is a γ-aryl amino acid, a derivative of glutamic acid could be used as the starting material. The γ-carboxylic acid group can be converted into a redox-active ester. This intermediate can then undergo an electrochemical decarboxylative coupling with a suitable phenyl source, such as a phenyl halide, in the presence of a nickel catalyst. researchgate.net

This approach has the advantage of retaining the stereochemistry at the α-carbon of the starting amino acid. The reaction would be carried out in an electrochemical cell, where the application of an electric current drives the desired transformation.

Table 3: General Parameters for Electrochemical Synthesis of γ-Aryl Amino Acids

ParameterDescription
Starting MaterialN-protected glutamic acid derivative
Coupling PartnerPhenyl halide (e.g., bromobenzene)
CatalystNickel salt (e.g., NiBr2)
Electrode MaterialCarbon-based electrodes
Reaction ConditionsConstant current or potential, room temperature

This method allows for the incorporation of a wide variety of aryl groups, making it a versatile tool for the synthesis of a library of unnatural amino acids.

Synthesis of Protected Derivatives

In peptide synthesis and other applications, the amino and carboxylic acid groups of amino acids need to be protected to avoid unwanted side reactions. The fluorenylmethoxycarbonyl (Fmoc) group is a widely used protecting group for the α-amino group in solid-phase peptide synthesis (SPPS). chemimpex.comchemimpex.compeptide.com

The synthesis of Fmoc-2-amino-5-phenylpentanoic acid is a crucial step for its incorporation into peptides. This can be achieved by reacting the free amino acid with a Fmoc-donating reagent.

A common method involves the use of 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) in the presence of a base. The synthesis can be carried out in solution or on a solid support. A solid-phase approach using a 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid can be an efficient method. nih.gov

The general procedure would be as follows:

Attachment to Resin: this compound is attached to the 2-CTC resin through its carboxylic acid group in the presence of a base like diisopropylethylamine (DIEA).

Fmoc Protection: The amino group of the resin-bound amino acid is then reacted with Fmoc-OSu and a base to introduce the Fmoc protecting group.

Cleavage from Resin: The Fmoc-protected amino acid is cleaved from the resin using a mild acidic solution (e.g., 1% trifluoroacetic acid in dichloromethane), leaving the Fmoc group intact.

This method allows for easy purification of the final product, as the excess reagents and byproducts can be washed away from the solid support. The resulting Fmoc-2-amino-5-phenylpentanoic acid is a stable, crystalline solid that is ready for use in peptide synthesis. chemimpex.com

Boc-Protected this compound Derivatives

The protection of the amino group of this compound, most commonly with a tert-butoxycarbonyl (Boc) group, is a fundamental step in its utilization in peptide synthesis and the construction of other complex molecules. The Boc group serves to prevent the nucleophilic amino group from participating in unintended reactions while allowing the carboxyl group to be activated and coupled.

A general and widely adopted method for the N-protection of amino acids involves their reaction with di-tert-butyl dicarbonate (B1257347), often abbreviated as (Boc)₂O, in the presence of a base. The reaction is typically carried out in a mixed solvent system, such as acetone (B3395972) and water, with an organic base like triethylamine (B128534) (Et₃N) to facilitate the reaction. The process is generally high-yielding and can be performed under mild conditions, making it suitable for a variety of amino acid substrates, including this compound. Following the reaction, a standard workup procedure involving acidification and extraction yields the desired N-Boc-protected amino acid. For purification and handling, the product can be converted to a more stable crystalline salt, such as the dicyclohexylammonium (B1228976) (DCHA) salt.

StepReagents and ConditionsPurpose
1. Dissolution This compound, Acetone/Water, Triethylamine (Et₃N)Dissolve the amino acid and create a basic environment.
2. Boc-Protection Di-tert-butyl dicarbonate ((Boc)₂O), Stirring at 0-40 °C for 0.5-4 hoursIntroduction of the tert-butoxycarbonyl protecting group onto the amino functionality.
3. Workup Acidification (e.g., with dilute HCl), Extraction with an organic solvent (e.g., ethyl acetate)Removal of excess reagents and isolation of the crude Boc-protected amino acid.
4. Purification/Salt Formation (Optional) Dicyclohexylamine (DCHA)Formation of a stable, crystalline dicyclohexylammonium salt for easier handling and purification.

Total Synthesis of Complex Molecules Incorporating this compound

The unique structural features of this compound make it a valuable building block in the total synthesis of various complex and biologically active molecules. Its phenylpropyl side chain can engage in specific interactions within biological targets, and its chiral center provides a scaffold for stereocontrolled synthesis.

Incorporation into HIV Protease Inhibitor Analogs

While direct incorporation of this compound into HIV protease inhibitors is not extensively documented, derivatives of this amino acid have been pivotal in the synthesis of potent inhibitor analogs. Specifically, 2-heterosubstituted 4-amino-3-hydroxy-5-phenylpentanoic acid derivatives, which can be considered as modified statine (B554654) analogs, have been developed as novel building blocks for HIV-protease inhibitors. nih.govsemanticscholar.org

The synthesis of these crucial building blocks commences with protected L-phenylalaninols. These precursors are converted into γ-amino-α,β-unsaturated esters. A key step in this synthetic sequence is a highly diastereoselective epoxidation of the N-protected (E)-enoates. This is followed by a regioselective ring-opening of the resulting 2,3-epoxy esters with various heteronucleophiles. This versatile and highly diastereoselective synthesis allows for extensive derivatization, enabling the exploration of structure-activity relationships at multiple sites of the enzyme. nih.govsemanticscholar.org

Synthesis of Growth Hormone Secretagogues

A derivative of this compound has been successfully incorporated into novel growth hormone secretagogues (GHS). The enantioselective synthesis of (D)-2-tert-butoxycarbonylamino-5,5-difluoro-5-phenyl-pentanoic acid has been achieved and this compound has been used to create new GHS analogs. nih.gov The introduction of the gem-difluoro group on the carbon adjacent to the phenyl ring is a key modification.

The incorporation of this difluorinated analog into GHS compounds has resulted in new molecules with significantly enhanced in vitro potency. Furthermore, some of these novel analogs have demonstrated improved in vivo efficacy and better pharmacokinetic profiles in preclinical models. nih.gov This highlights the importance of structurally modified amino acids, such as derivatives of this compound, in developing new therapeutic agents.

PrecursorKey Synthetic StepsFinal Product Incorporated
Derivative of this compoundEnantioselective synthesis to introduce gem-difluoro group.(D)-2-tert-butoxycarbonylamino-5,5-difluoro-5-phenyl-pentanoic acid

Preparation of Cyclodepsipeptides and Analogs

L-2-amino-5-phenylpentanoic acid (L-App) is a naturally occurring amino acid found in the cyclodepsipeptide AM-toxin II. researchgate.net AM-toxins are a group of phytotoxic cyclic peptides produced by the fungus Alternaria alternata. AM-toxin II has a cyclic structure composed of four residues: L-Alanine, dehydroalanine (B155165), L-α-hydroxy-isovaleric acid, and L-2-amino-5-phenylpentanoic acid. researchgate.net

The total synthesis of AM-toxin II has been accomplished, confirming its proposed structure. A common strategy for the synthesis of such cyclodepsipeptides involves the initial synthesis of a linear precursor peptide. The final and crucial step is the macrolactamization, or ring-closing reaction, of this linear precursor to form the cyclic structure. In some synthetic approaches to AM-toxin II, the dehydroalanine residue is formed in the final steps from a serine-containing precursor peptide through a dehydration reaction. nih.gov The synthesis of analogs, such as replacing L-2-amino-5-phenylpentanoic acid with L-phenylalanine, has also been performed to study the structure-activity relationship, revealing that the longer side chain of L-App is important for biological activity. nih.gov

Chiral Precursor Applications in Organic Synthesis

Chiral amino acids are valuable starting materials in asymmetric synthesis, serving as a source of chirality for the construction of complex molecules. This compound, with its defined stereocenter, can be utilized as a chiral precursor for the synthesis of various heterocyclic compounds and alkaloids. The amino and carboxylic acid functionalities provide versatile handles for a range of chemical transformations.

While specific examples detailing the use of this compound as a chiral precursor for non-peptide targets are not abundant in the literature, the general strategies for employing amino acids in this context are well-established. For instance, amino acids can be used to synthesize chiral piperidines, which are common structural motifs in many natural products and pharmaceuticals. This can be achieved through the reduction of the carboxylic acid to an alcohol, followed by a series of transformations to form the heterocyclic ring. The phenylpropyl side chain of this compound would result in a stereochemically defined substitution on the piperidine (B6355638) ring. The use of amino acids as precursors in the synthesis of quinazoline-based heterocyclic systems has also been reported, demonstrating the versatility of these chiral building blocks. organic-chemistry.org

Advanced Applications of 2 Amino 5 Phenylpentanoic Acid in Medicinal Chemistry and Biochemistry

Role in Peptide and Peptidomimetic Synthesis

The incorporation of non-proteinogenic amino acids like 2-amino-5-phenylpentanoic acid into peptide chains is a key strategy for overcoming the limitations of natural peptides, such as poor stability and low bioavailability. This compound serves as a versatile building block for creating peptides and peptidomimetics with tailored characteristics.

This compound is utilized as a fundamental component in the synthesis of bioactive peptides. chemimpex.com In solid-phase peptide synthesis (SPPS), the most common method for creating synthetic peptides, the Fmoc-protected version (Fmoc-L-2-amino-5-phenylpentanoic acid) is frequently employed. chemimpex.com This allows for the sequential addition of the amino acid to a growing peptide chain on a solid resin support. Its role as a building block enables researchers to introduce a unique phenylalkyl side chain, which can modulate the biological activity and receptor-binding affinity of the resulting peptide.

The unique structural attributes of this compound make it a crucial component in the design of peptide-based pharmaceuticals. chemimpex.com By replacing natural amino acids with this synthetic counterpart, medicinal chemists can develop more stable and effective drug candidates. The phenyl group can engage in specific hydrophobic or aromatic interactions within a biological target, such as an enzyme's active site or a receptor's binding pocket, potentially leading to enhanced potency and selectivity. This makes it an invaluable tool in creating novel therapeutics for a variety of diseases. chemimpex.com

A central goal in peptidomimetic design is to control the three-dimensional shape, or conformation, of a peptide to lock it into its biologically active form. nih.gov Incorporating residues like this compound can introduce specific conformational constraints. While the alkyl portion of its side chain allows for some flexibility, the bulky terminal phenyl group can restrict the rotational freedom of the peptide backbone and neighboring side chains. This steric influence helps to reduce the number of accessible conformations, which can increase binding affinity for a specific target by reducing the entropic penalty of binding. nih.gov Controlling the conformation is critical for enhancing the activity and selectivity of peptide-based drugs. mdpi.com

Peptide self-assembly into ordered nanostructures like nanofibers and hydrogels is a rapidly growing field with applications in tissue engineering and drug delivery. nih.govnih.gov The process is often driven by non-covalent interactions, including hydrogen bonding and, crucially, π-π stacking between aromatic residues. nih.gov The phenyl group of this compound provides an aromatic moiety that can promote this π-π stacking. mdpi.com When incorporated into a peptide sequence, it can act as a key driver for the self-assembly process, leading to the formation of stable nanofibers. reading.ac.uk Researchers can design peptides containing this amino acid to create novel biomaterials with specific structural and functional properties. nih.gov

Drug Design and Development Applications

Beyond its role in peptide synthesis, this compound and its derivatives serve as important scaffolds and pharmacophores in broader drug design and development efforts.

The table below summarizes key applications of this compound in drug design.

Application Area Role of this compound Example Target/Molecule
Enzyme Inhibition Serves as a core scaffold for building inhibitors that fit into enzyme active sites. HIV-1 Protease
Receptor Ligand Design The core structure is used to develop molecules that can bind to neurotransmitter receptors. NMDA Receptor (via analog)

| General Drug Discovery | Acts as a versatile building block for creating diverse molecular libraries. | Pharmaceuticals for neurological disorders |

A derivative of this compound has been instrumental in the development of potent enzyme inhibitors. Specifically, 2-heterosubstituted 4-amino-3-hydroxy-5-phenylpentanoic acid has been used as a central building block for synthesizing inhibitors of HIV-1 proteinase. nih.gov In a study of 46 derivatives built upon this scaffold, several compounds were identified as powerful inhibitors with Ki values as low as 3.4 nM and demonstrated significant antiviral activity. nih.gov The synthetic flexibility of this scaffold allowed for extensive modifications to optimize its interaction with the S3, S2, and S1' subsites of the enzyme. nih.gov

While direct agonist or antagonist activity of this compound itself is not extensively documented, its structural analog, 2-amino-5-phosphonopentanoic acid (AP5), is a well-known and specific N-methyl-D-aspartate (NMDA) receptor antagonist. nih.govnih.gov This demonstrates that the 2-amino-pentanoic acid backbone is a viable scaffold for designing ligands that target neurotransmitter receptors. The phenyl group in this compound can be used to explore hydrophobic binding pockets within receptor sites, potentially leading to the development of novel receptor agonists or antagonists for neurological conditions. chemimpex.comnih.gov

The unique chemical properties of this compound make it a candidate for incorporation into biochemical probes. Non-natural amino acids are often used to create specialized peptides that can probe biological systems. nih.gov For instance, a peptide containing this amino acid could be synthesized with a fluorescent tag to study peptide-protein interactions or to assay enzyme activity. The phenyl group can serve as a handle for specific interactions or as an intrinsic spectroscopic probe in certain environments, aiding researchers in understanding complex metabolic pathways and biological processes. chemimpex.com

Development of Novel Therapeutic Avenues

The incorporation of this compound and its derivatives into molecular scaffolds has led to the discovery of compounds with significant therapeutic potential, particularly in the realm of antiviral agents. A notable example is the development of potent inhibitors of the human immunodeficiency virus type 1 (HIV-1) proteinase.

Researchers have synthesized a series of 2-heterosubstituted 4-amino-3-hydroxy-5-phenylpentanoic acid derivatives that have demonstrated potent inhibitory activity against this critical viral enzyme. nih.gov These compounds are designed as transition-state analog inhibitors, where the core structure mimics the tetrahedral intermediate of peptide bond hydrolysis catalyzed by the protease. The phenylpentanoic acid framework serves as a key component, with the phenyl group interacting with the hydrophobic S1 and S3 binding pockets of the enzyme.

The versatility of the this compound scaffold allows for extensive chemical modifications to explore the structure-activity relationship (SAR) and optimize inhibitory potency. By introducing various heterosubstituents, researchers have been able to fine-tune the interactions with the enzyme's active site, leading to the identification of inhibitors with Ki values in the low nanomolar range. nih.gov This line of research opens up new avenues for the development of next-generation antiretroviral drugs with improved resistance profiles.

A related area of therapeutic exploration involves the use of fluorinated analogs of this compound in diagnostic imaging. For instance, 2-amino-5-[18F]fluoro-2-methylpentanoic acid has been developed as a potential tracer for positron emission tomography (PET) in the imaging of brain tumors. This application leverages the altered metabolic pathways in cancer cells, which often exhibit increased uptake of amino acids. The phenylpentanoic acid backbone facilitates transport across the blood-brain barrier, and the radiolabel allows for non-invasive visualization of tumor tissue.

Enhancement of Drug Delivery Systems through Bioconjugation

While direct research specifically detailing the use of this compound in bioconjugation for drug delivery is limited, the principles of peptide-based drug delivery and the known utility of its Fmoc-protected derivatives in peptide synthesis suggest its potential in this area. nih.gov Bioconjugation involves linking a therapeutic agent to a carrier molecule, such as a polymer or a peptide, to improve its pharmacokinetic and pharmacodynamic properties. nih.gov

The general strategies for enhancing drug delivery through bioconjugation that could potentially involve this compound include:

Polymer-Drug Conjugates: Attaching drug molecules to water-soluble polymers can increase their solubility, prolong their circulation time, and enable passive targeting to tumor tissues through the enhanced permeability and retention (EPR) effect. Peptides containing this compound could be used as linkers between the polymer and the drug, potentially with built-in cleavage sites for controlled release.

Peptide-Based Drug Carriers: Self-assembling peptides incorporating this amino acid could form nanoparticles or micelles for encapsulating hydrophobic drugs. The aromatic side chain could contribute to the stability and drug-loading capacity of these nanostructures.

Targeted Drug Delivery: Peptides with specific affinity for receptors overexpressed on cancer cells can be used to deliver cytotoxic agents directly to the tumor site. The inclusion of this compound in these targeting peptides could enhance their stability and binding affinity.

Although specific examples are not yet prevalent in the literature, the foundational role of this compound derivatives in peptide synthesis makes it a strong candidate for future research in the development of advanced drug delivery systems.

Optimization of Pharmacological Activity, Selectivity, and Safety Profiles

The development of HIV-1 protease inhibitors serves as a prime example of this optimization process. The phenyl group of the this compound moiety plays a crucial role in binding to the hydrophobic pockets of the enzyme's active site. Structure-activity relationship (SAR) studies have shown that modifications to this phenyl ring, as well as the introduction of various substituents at other positions of the pentanoic acid chain, can significantly impact the inhibitor's potency and selectivity. nih.gov

For instance, the introduction of heterosubstituents at the 2-position of the 4-amino-3-hydroxy-5-phenylpentanoic acid core has been shown to modulate the inhibitor's interaction with the S1', S2', and S3' pockets of the protease, leading to a significant increase in inhibitory activity. nih.gov The stereochemistry of the molecule is also critical, with specific diastereomers exhibiting much higher potency.

This systematic approach to optimization allows for the fine-tuning of the molecule's properties to achieve the desired therapeutic effect while minimizing adverse reactions. The insights gained from these SAR studies provide a roadmap for the rational design of more effective and safer drugs based on the this compound scaffold.

Design of Enzyme Inhibitors and Receptor Agonists/Antagonists

The unique structural characteristics of this compound make it an excellent starting point for the design of molecules that can interact with the active sites of enzymes and the binding sites of receptors.

Enzyme Inhibitors:

As previously discussed, derivatives of this compound have been successfully developed as potent inhibitors of HIV-1 protease. nih.gov In a study of 46 such derivatives, several compounds exhibited Ki values as low as 3.4 nM. nih.gov The design of these inhibitors is a classic example of structure-based drug design, where the molecule is crafted to fit precisely into the enzyme's active site and disrupt its catalytic function.

The following table summarizes the inhibitory activity of selected 2-heterosubstituted 4-amino-3-hydroxy-5-phenylpentanoic acid derivatives against HIV-1 protease.

CompoundHeterosubstituentKi (nM)
Derivative A-SCH315
Derivative B-SO2CH38.2
Derivative C-N33.4

This is an interactive data table. The data is illustrative and based on findings from research on HIV-1 protease inhibitors. nih.gov

Receptor Agonists/Antagonists:

While specific examples of this compound derivatives as receptor agonists or antagonists are not as extensively documented as their enzyme inhibitor counterparts, the structural similarity of this amino acid to neurotransmitters suggests its potential in this area. For example, derivatives of amino-pentanoic acids have been investigated as antagonists for the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal function. The length and nature of the side chain in these molecules are critical for their binding affinity and antagonist activity. The phenylalkyl side chain of this compound could be a valuable feature to explore in the design of novel NMDA receptor modulators.

Biochemical Research Applications

While the primary focus of research on this compound has been in medicinal chemistry, its nature as a non-proteinogenic amino acid presents potential applications in biochemical research.

Studies on Protein Synthesis and Enzyme Activity

As a non-proteinogenic amino acid, this compound is not naturally incorporated into proteins during ribosomal translation. nih.govelifesciences.org This property makes it a potential tool for studying the fidelity and mechanisms of protein synthesis. For example, researchers could investigate whether this amino acid can be mistakenly charged onto a tRNA molecule by an aminoacyl-tRNA synthetase and subsequently incorporated into a growing polypeptide chain under certain experimental conditions. Such studies could provide insights into the proofreading mechanisms of the translational machinery.

In the context of enzyme activity, this compound and its derivatives can be used as probes to map the active sites of enzymes that process amino acids. By observing how these synthetic amino acids interact with an enzyme—whether they act as inhibitors, substrates, or neither—researchers can deduce the structural and chemical requirements for substrate recognition and catalysis.

Exploration of Metabolic Pathways

The metabolic fate of non-proteinogenic amino acids like this compound is an area of interest in understanding cellular metabolism. Introducing this "unnatural" amino acid into a biological system and tracking its transformation can reveal the substrate specificity of various metabolic enzymes and potentially uncover novel metabolic pathways.

Investigation of Neurotransmitter Activity and Neurological Disorders

While direct neurotransmitter activity of this compound has not been extensively documented, its primary role in neuroscience research is as a structural scaffold for the synthesis of potent enzyme inhibitors relevant to neurological disorders. Its structural similarity to amino acids allows it to serve as a building block for molecules that target specific pathways implicated in neurodegeneration and neuropathic pain. chemimpex.com

A significant area of investigation involves the development of inhibitors for neuronal nitric oxide synthase (nNOS). The overproduction of nitric oxide (NO) by nNOS is a key factor in the pathophysiology of various neurodegenerative conditions. rsc.org Researchers have successfully synthesized derivatives of this compound that act as selective and irreversible inhibitors of this enzyme.

One such derivative, (S)-2-Amino-5-(2-(methylthio)acetimidamido)pentanoic acid, has been identified as a potent, time-dependent inactivator of nNOS. nih.govnih.gov The inactivation mechanism is believed to involve oxidative demethylation of the inhibitor within the enzyme's active site, leading to the formation of a resulting thiol that coordinates strongly to the cofactor heme iron, thus inactivating the enzyme. nih.gov This novel mechanism of S-demethylation catalyzed by a NOS enzyme highlights the potential for designing highly specific inhibitors based on the this compound framework. nih.gov

The inhibitory potency of this derivative and its proposed intermediates has been quantified, providing valuable data for structure-activity relationship (SAR) studies.

Table 1: Inhibitory Activity of nNOS Inactivator 1 and Related Compounds

Compound Description IC₅₀ (µM) Kᵢ (µM) kᵢₙₐ꜀ₜ (min⁻¹)
1 (S)-2-Amino-5-(2-(methylthio)acetimidamido)pentanoic acid 1.8 ± 0.2 1.6 ± 0.3 0.12 ± 0.01
2 (2S)-2-Amino-5-(2-(methylsulfinyl)acetimidamido)pentanoic acid 1.2 ± 0.1 1.0 ± 0.1 0.11 ± 0.01
3 (S)-2-Amino-5-(2-(methylsulfonyl)acetimidamido)pentanoic acid 1.5 ± 0.1 1.2 ± 0.1 0.11 ± 0.01
4 (S)-2-Amino-5-(2-oxoacetimidamido)pentanoic acid 1.7 ± 0.2 1.5 ± 0.2 0.12 ± 0.01

Data sourced from a study on the inactivation mechanism of neuronal nitric oxide synthase. nih.gov

Furthermore, the kynurenine (B1673888) pathway, the primary metabolic route for tryptophan, is another area of interest in neurological disorders. nih.gov Dysregulation of this pathway can lead to an imbalance between neurotoxic and neuroprotective metabolites. mdpi.com Inhibitors of key enzymes in this pathway, such as kynurenine 3-monooxygenase (KMO), are sought after as potential therapeutics. nih.gov Compounds structurally related to pathway substrates, such as m-nitrobenzoyl alanine, have shown promise as KMO inhibitors. nih.gov The structure of this compound makes it a plausible candidate for use as a scaffold in the design of novel KMO inhibitors.

Role in Cellular Functions

The role of this compound in cellular functions is primarily linked to its identity as an unnatural amino acid and an analogue of phenylalanine. chemimpex.comnih.gov This allows it to be utilized in biochemical studies exploring protein synthesis and enzyme activity. chemimpex.com

A key cellular function is its potential incorporation into peptides and proteins. Through techniques involving the use of engineered or promiscuous aminoacyl-tRNA synthetases, unnatural amino acids can be incorporated into polypeptide chains in place of their natural counterparts. researchgate.net As an analogue of phenylalanine, this compound could theoretically be incorporated into proteins, potentially altering their structure, stability, and function. This technique is a powerful tool for creating novel proteins with enhanced or modified biological activities and for studying protein dynamics.

The cellular uptake of this compound is another important aspect of its function. Amino acid transporters are crucial for moving amino acids across cell membranes. The L-type amino acid transporter 1 (LAT1), for instance, is responsible for transporting large neutral amino acids and is a target for drug delivery to the brain and tumors. nih.gov Studies on various phenylalanine analogues have shown that modifications to the phenyl ring can significantly alter affinity and selectivity for LAT1. nih.gov The extended propyl linker between the alpha-carbon and the phenyl group in this compound suggests its transport kinetics would differ from phenylalanine, a property that could be exploited in medicinal chemistry.

Finally, by serving as a building block in peptide synthesis, this compound can be used to create custom peptides with specific biological functions. nih.gov Bioactive peptides are involved in a vast array of cellular processes, and the inclusion of unnatural amino acids can enhance their stability against proteolytic degradation or modify their binding to cellular targets. nih.govnih.gov

Table 2: Chemical Compound Names

Compound Name
This compound
(S)-2-Amino-5-(2-(methylthio)acetimidamido)pentanoic acid
(2S)-2-Amino-5-(2-(methylsulfinyl)acetimidamido)pentanoic acid
(S)-2-Amino-5-(2-(methylsulfonyl)acetimidamido)pentanoic acid
(S)-2-Amino-5-(2-oxoacetimidamido)pentanoic acid
Nitric oxide
Tryptophan
m-Nitrobenzoyl alanine
Phenylalanine
L-arginine

Stereochemical Considerations and Analysis

Enantiomeric Forms and Their Distinct Research Applications

The spatial arrangement of the functional groups around the chiral center dictates the interaction of each enantiomer with other chiral molecules, such as enzymes and receptors in biological systems. This leads to different physiological effects and research uses for the L- and D-isomers.

L-2-Amino-5-phenylpentanoic acid, also known as 5-phenyl-L-norvaline, serves as a valuable building block in various fields of chemical and biological research. chemimpex.com Its structural similarity to natural amino acids allows for its incorporation into peptides and its use in the study of metabolic pathways. chemimpex.comacs.org

Key Research Applications of L-2-Amino-5-phenylpentanoic acid:

Research AreaSpecific Applications
Pharmaceutical Development Utilized as a chiral building block in the synthesis of complex pharmaceutical compounds, particularly those targeting neurological disorders. chemimpex.comacs.org
Peptide Synthesis Incorporated into peptide chains to create novel peptides with specific structural and functional properties. acs.orgnih.gov
Biochemical Research Employed in studies of protein synthesis and enzyme activity to understand metabolic processes and the roles of non-proteinogenic amino acids in biological systems. chemimpex.comacs.org

The L-isomer's utility in peptide synthesis stems from its unique side chain, which can influence the peptide's conformation and biological activity. nih.gov In biochemical studies, it can act as a probe to investigate the substrate specificity of enzymes involved in amino acid metabolism. acs.org

The D-isomer, D-2-Amino-5-phenylpentanoic acid, also finds significant application in scientific research, particularly in the development of therapeutic peptides and in neurological studies. D-amino acids are generally more resistant to enzymatic degradation in vivo, which can enhance the stability and bioavailability of peptide-based drugs.

Key Research Applications of D-2-Amino-5-phenylpentanoic acid:

Research AreaSpecific Applications
Drug Development Its unique structure is advantageous in the design of bioactive peptides for therapeutic use. chemimpex.com The Fmoc-protected version is a common building block in solid-phase peptide synthesis. chemimpex.com
Neurological Research D-amino acids, in general, have been a subject of interest in neuroscience for their potential roles in the central nervous system. researchgate.net
Bioconjugation Used in processes to attach peptides to other biomolecules, which can improve the efficacy of drug delivery systems. chemimpex.com

The incorporation of the D-isomer can lead to peptides with altered biological activities and improved pharmacokinetic profiles. chemimpex.com

Chiral Induction and Enantioselectivity in Synthetic Routes

The synthesis of enantiomerically pure 2-Amino-5-phenylpentanoic acid is a key objective for its specific applications. This is achieved through asymmetric synthesis, where a new chiral center is created with a preference for one enantiomer over the other. This process relies on the principles of chiral induction and enantioselectivity. nih.govnature.comrsc.org

Chiral induction refers to the transfer of chirality from a chiral molecule to a prochiral substrate during a chemical reaction. researchgate.net This can be achieved using chiral auxiliaries, chiral catalysts, or chiral reagents. Enantioselectivity is a measure of the degree to which one enantiomer is preferentially formed over the other, often expressed as enantiomeric excess (ee). organic-chemistry.org

Several methods have been developed for the enantioselective synthesis of non-proteinogenic α-amino acids that can be applied to this compound:

Stereoselective Alkylation of Glycine (B1666218) Derivatives: This approach involves the use of a chiral auxiliary attached to a glycine molecule. The auxiliary sterically hinders one face of the molecule, directing an incoming alkyl group (in this case, a 3-phenylpropyl group) to the other face, resulting in the preferential formation of one enantiomer. nih.gov

Catalytic Enantioselective Synthesis: Chiral catalysts, such as metal complexes with chiral ligands, can create a chiral environment around the reactants, leading to the formation of one enantiomer in excess. nature.com These methods are highly efficient as only a small amount of the chiral catalyst is needed.

The choice of synthetic route depends on factors such as the desired enantiomer, the required enantiomeric purity, and the scalability of the process.

Optical Resolution Techniques for Racemic Mixtures

When this compound is synthesized without chiral control, a racemic mixture (an equal mixture of both enantiomers) is obtained. bldpharm.com Optical resolution is the process of separating these enantiomers. Common techniques for the resolution of racemic amino acids include:

Diastereomeric Salt Crystallization: This is a classical method where the racemic amino acid is reacted with a chiral resolving agent (a chiral acid or base) to form a pair of diastereomeric salts. ucl.ac.uk Diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization. researchgate.netgoogle.com Once separated, the desired enantiomer of the amino acid can be recovered by removing the resolving agent. gavinpublishers.com

Enzymatic Kinetic Resolution: This technique utilizes the stereoselectivity of enzymes, such as lipases or proteases. researchgate.netpubtexto.com The enzyme selectively catalyzes a reaction on one enantiomer of the racemic mixture, leaving the other enantiomer unreacted. rsc.orgresearchgate.net For example, a lipase (B570770) can selectively hydrolyze the ester of one enantiomer, allowing for the separation of the resulting acid from the unreacted ester. nih.gov This method is highly efficient and can provide high enantiomeric purity.

The selection of a suitable resolution technique depends on the specific properties of the racemic mixture and the availability of appropriate resolving agents or enzymes.

Computational and Theoretical Studies

Molecular Modeling of Peptide Interactions

Molecular modeling techniques, including molecular dynamics (MD) simulations, are employed to investigate how the incorporation of 2-amino-5-phenylpentanoic acid influences peptide conformation and interactions. A key area of investigation has been its use as an alternative to naturally occurring aromatic amino acids like phenylalanine (Phe) in synthetic peptides.

In studies involving stapled pentapeptides, this compound (App) was computationally evaluated alongside homophenylalanine (Hpa) as a substitute for Phe. nih.gov Compared to phenylalanine, both App and Hpa possess longer hydrocarbon linkers separating the phenyl group from the peptide backbone. nih.govresearchgate.net Researchers hypothesized that this increased length could be advantageous, allowing the phenyl ring to circumvent steric hindrance with the peptide backbone or the synthetic staple. nih.gov This flexibility could potentially position the phenyl group for more favorable interactions with the staple, thereby stabilizing the desired peptide conformation. nih.gov

Simulations of helix folding were conducted on peptides where App was substituted at various positions. nih.gov The goal of such modeling is to understand the specific side chain-staple interactions that contribute to or detract from the stability of the helical structure. nih.govresearchgate.net For instance, while a phenylalanine substitution at a specific position (R4) was found to abolish helicity due to steric clashes, it was theorized that the longer linker of App might mitigate such negative interactions. nih.gov Computational docking and MD simulations are also utilized to gain insights into the binding of inhibitors containing scaffolds related to this compound with their target enzymes, such as Plasmepsin II, a key protease in Plasmodium falciparum. nactem.ac.uk These models help to elucidate the specific interactions within the enzyme's active site. nactem.ac.uk

Prediction of Helicity and Fiber-Forming Tendency in Stapled Peptides

A significant application of computational methods is the prediction of secondary structure and self-assembly properties in modified peptides. researchgate.net For short peptides, which typically exhibit low intrinsic helicity, side-chain stapling is a common strategy to enforce a helical conformation. nih.govnih.gov Computational approaches have been developed that can effectively predict both the helicity and the fiber-forming tendency of stapled peptides that contain non-coded amino acids like this compound. nih.govresearchgate.net

The table below summarizes the context in which this compound (App) was computationally evaluated in stapled peptides.

Peptide PositionSubstituted Amino AcidRationale for Computational StudyPredicted Outcome Explored
R₂ or R₄This compound (App)Longer hydrocarbon linker compared to Phenylalanine (Phe). nih.govresearchgate.netPotential to avoid steric hindrance and allow favorable interaction with the staple. nih.gov
R₄Phenylalanine (Phe)Comparison to non-natural amino acids. nih.govFound to abolish helicity due to steric clash with the staple. nih.gov

These computational studies expand the chemical space available for designing coiled coil assemblies and provide valuable guidance for creating novel biomaterials. researchgate.net

Influence of Structural Parameters on Oral Resorption of Derivatives

The ability of a drug candidate to be absorbed orally is a critical factor in its development. Computational models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are used to predict the oral bioavailability of compounds based on their structural and physicochemical parameters. nih.gov While specific QSAR studies focused solely on derivatives of this compound are not extensively detailed in the literature, the principles from general studies can be applied to understand which parameters would be influential.

A QSAR model for predicting human oral bioavailability analyzes a range of physicochemical and structural factors. nih.gov Lipophilicity is a key parameter, often expressed as the distribution coefficient (log D) at a physiologically relevant pH, such as 6.5. nih.gov The charge state of the molecule is also critical; a parameter termed Delta log D, which represents the difference between log D at pH 6.5 and pH 7.4, has been shown to be an important contributor, with acidic compounds generally showing better bioavailability characteristics than basic ones. nih.gov

In addition to these physicochemical properties, various structural descriptors are analyzed. nih.govnih.gov These can include 3D descriptors and topological indices that quantify aspects of the molecule's shape, size, and connectivity. nih.gov The presence of specific structural elements that could influence metabolism is also taken into account. nih.gov By establishing a mathematical relationship between these parameters and observed oral bioavailability, these models can provide a rough estimate of a novel compound's potential for oral resorption even before it is synthesized. nih.gov

The table below lists key parameters typically evaluated in QSAR models for predicting oral absorption.

Parameter TypeSpecific Descriptor ExampleInfluence on Oral Resorption
PhysicochemicalLipophilicity (log D at pH 6.5)A significant factor influencing bioavailability. nih.gov
PhysicochemicalDelta log D (log D₆.₅ - log D₇.₄)Helps differentiate bioavailability of acids vs. bases. nih.gov
Structural3D-MoRSE descriptorsEncodes 3D structure of the molecule. nih.gov
StructuralGETAWAY descriptorsEncodes molecular geometry, symmetry, and atom distribution. nih.gov
StructuralBurden eigenvaluesTopological descriptor related to molecular branching. nih.gov
StructuralMetabolic Process DescriptorsAccounts for structural elements known to be involved in metabolism. nih.gov

These computational tools are valuable in designing derivatives of a parent compound like this compound with a higher probability of being orally bioavailable. nih.gov

Computational Analysis of Biological Activity Mechanisms

Computational analysis is a powerful tool for elucidating the mechanisms through which molecules exert their biological effects. Methods like molecular docking and DFT (Density Functional Theory) calculations are used to model the interaction between a compound and its biological target, providing insights into binding modes and the basis of activity. nih.govmdpi.com

For example, in the study of enzyme inhibitors, molecular docking simulations are performed to identify the binding site, orientation, and specific interactions of the inhibitor within the enzyme's active site. nih.gov This approach has been used to understand how semicarbazone derivatives inhibit enzymes like monoamine oxidase (MAO), revealing stable hydrogen bonding and hydrophobic interactions that are key to their function. nih.gov Such analyses can explain the compound's potency and selectivity. nih.gov

In the case of this compound, computational studies have been applied to its derivatives to understand their mechanisms of action. For instance, the mechanism of inactivation of neuronal Nitric Oxide Synthase (nNOS) by (S)-2-amino-5-(2-(methylthio)acetimidamido)pentanoic acid was investigated. nih.gov Computational modeling, in conjunction with experimental data, helped to support a proposed mechanism involving oxidative demethylation, where the resulting thiol coordinates to the enzyme's cofactor heme iron. nih.gov This represents a novel mechanism of inactivation that could be applied to the design of inhibitors for other heme-dependent enzymes. nih.gov

The table below outlines various computational methods and their applications in analyzing biological activity mechanisms.

Computational MethodApplicationExample Target/SystemInsights Gained
Molecular DockingPredict binding orientation and interactions of a ligand in a protein's active site. nih.govMonoamine Oxidase (MAO), Plasmepsin II nactem.ac.uknih.govIdentification of key hydrogen bonds and hydrophobic interactions; understanding inhibitor selectivity. nih.gov
Molecular Dynamics (MD)Simulate the movement of a ligand-enzyme complex over time. nactem.ac.ukPlasmepsin II inhibitor complex nactem.ac.ukOptimization of ligand/enzyme models and study of different binding modes. nactem.ac.uk
DFT CalculationsStudy the electronic properties and geometry of molecules. mdpi.com2-Amino-5-arylazothiazole derivatives mdpi.comPrediction of material properties to correlate with antibacterial activity. mdpi.com
Mechanistic Pathway AnalysisPropose and evaluate potential chemical reaction pathways. nih.govNeuronal Nitric Oxide Synthase (nNOS) inactivation nih.govElucidation of a novel inactivation mechanism involving oxidative S-demethylation. nih.gov

These computational approaches are integral to modern medicinal chemistry, enabling a deeper understanding of drug action and facilitating the design of more effective therapeutic agents.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-amino-5-phenylpentanoic acid, and how can researchers optimize yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as carbobenzoxy (Z) protection of the amino group followed by coupling with phenyl-containing precursors. For example, N-α-carbobenzoxy-L-homophenylalanine (Z-Hph-OH) derivatives are synthesized via solid-phase peptide synthesis (SPPS) or solution-phase methods using reagents like DCC (dicyclohexylcarbodiimide) for activation . Purification often employs reverse-phase HPLC or recrystallization in solvents like ethyl acetate/hexane mixtures. Yield optimization requires careful control of reaction temperature, stoichiometry, and protecting group strategies.

Q. Which analytical techniques are most reliable for confirming the structure of this compound and its derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying backbone connectivity and stereochemistry. Mass spectrometry (MS), particularly high-resolution LC-MS, confirms molecular weight and fragmentation patterns. For example, immonium ions at m/z 148.1121 in MS/MS spectra are diagnostic for this compound residues in peptides . X-ray crystallography can resolve supramolecular packing in crystal lattices, aiding in structural validation .

Q. What safety protocols are essential when handling this compound hydrobromide in laboratory settings?

  • Methodological Answer : Use personal protective equipment (PPE) including gloves, goggles, and lab coats. Work in a fume hood to avoid inhalation of hydrobromic acid vapors. Store the compound in a cool, dry place (0–6°C) to prevent decomposition. Emergency procedures should include immediate rinsing with water for skin/eye contact and consultation of Safety Data Sheets (SDS) for spill management .

Advanced Research Questions

Q. How does the incorporation of this compound influence the secondary structure of synthetic peptides?

  • Methodological Answer : The phenyl group introduces steric bulk and aromatic interactions, promoting β-sheet or helical conformations in peptides. Crystallographic studies show that non-natural amino acids like this compound disrupt canonical α-helix formation, favoring layered supramolecular assemblies or β-strand motifs. Computational modeling (e.g., Rosetta or MD simulations) can predict structural impacts before synthesis .

Q. How can researchers resolve discrepancies in spectral data when characterizing novel derivatives of this compound?

  • Methodological Answer : Cross-validate NMR assignments using 2D techniques (COSY, HSQC, HMBC) to resolve overlapping signals. For MS/MS ambiguities, compare fragmentation patterns with synthetic standards or databases like GNPS (Global Natural Products Social Molecular Networking). Conflicting crystallography data may require re-evaluation of space group assignments or hydrogen bonding networks .

Q. What role does this compound play in the biosynthesis of anabaenopeptins, and how can this be leveraged in metabolomics studies?

  • Methodological Answer : In cyanobacterial metabolites like anabaenopeptins, this compound serves as an exocyclic residue linked via a ureido bond to D-lysine. Metabolomic workflows using molecular networking (e.g., GNPS) can cluster analogs based on MS/MS profiles. Targeted isolation via HPLC coupled with UV/Vis detection at 254 nm enhances identification efficiency in complex biological matrices .

Q. What strategies are effective for integrating this compound into supramolecular polymers for material science applications?

  • Methodological Answer : Design peptide amphiphiles with this compound at hydrophobic termini to drive self-assembly. Techniques like TEM and AFM visualize nanofiber or micelle formation. Adjusting pH or solvent polarity (e.g., water/THF mixtures) can modulate assembly kinetics. Thermodynamic stability is assessed via circular dichroism (CD) or rheology .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.